

Application Note: In Vitro Kinase Assay for Btk Inhibitors

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Compound of Interest

Compound Name: *Btk-IN-31*
Cat. No.: *B12373929*

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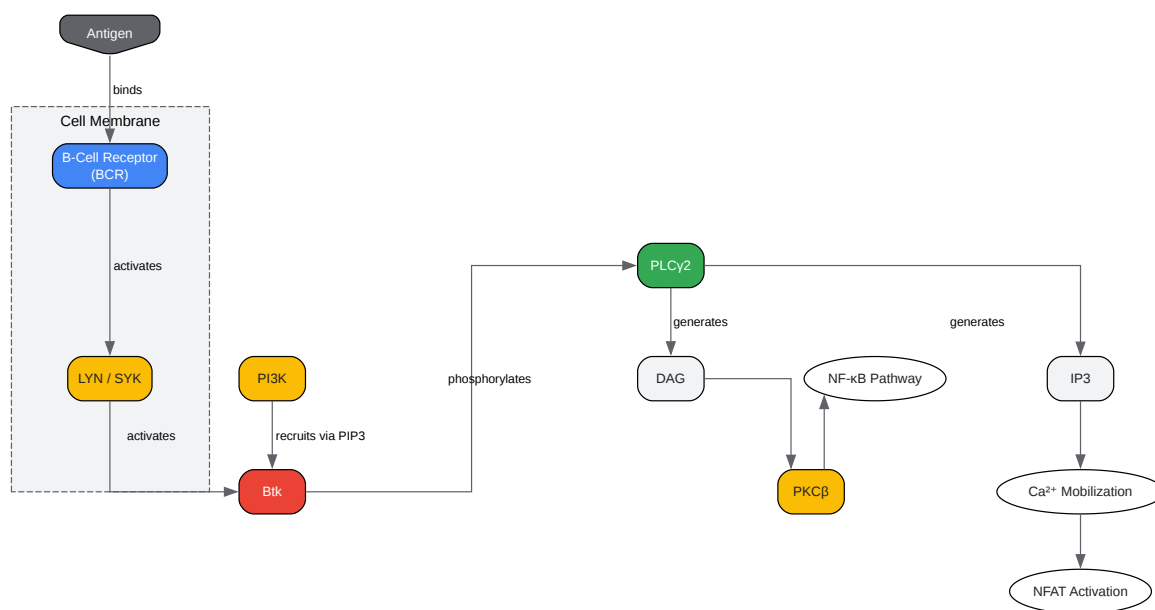
Audience: Researchers, scientists, and drug development professionals.

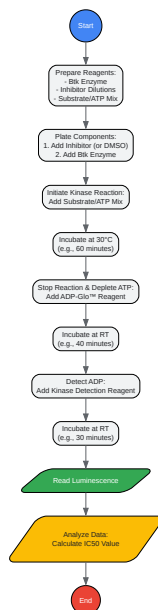
Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.^[1] This pathway is essential for the development, activation, proliferation, and survival of B-cells.^{[1][2][3]} Dysregulation of Btk activity is linked to various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, making it a prime therapeutic target.^{[2][4]} Btk inhibitors block the signaling cascade that leads to B-cell proliferation and survival.^[5] This application note provides a detailed protocol for an in vitro biochemical assay to determine the potency of inhibitors, such as **Btk-IN-31**, against Btk.

Btk Signaling Pathway

Upon antigen binding, the B-cell receptor (BCR) initiates a signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by SRC family kinases like LYN.^[3] This recruits and activates Spleen tyrosine kinase (SYK), which in turn phosphorylates and activates Btk.^{[2][3][6]} Activated Btk then phosphorylates phospholipase Cy2 (PLCy2).^[2] Activated PLCy2 cleaves PIP2 into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^[3] These messengers trigger downstream pathways, including calcium mobilization and the activation of NF-κB and MAPK pathways, which ultimately promote B-cell survival and proliferation.^{[2][7]}





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- To cite this document: BenchChem. [Application Note: In Vitro Kinase Assay for Btk Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373929#btk-in-31-in-vitro-kinase-assay-protocol]

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